molecular formula C10H9IO B8536036 6-Iodoindane-5-carbaldehyde

6-Iodoindane-5-carbaldehyde

Cat. No. B8536036
M. Wt: 272.08 g/mol
InChI Key: PKAQAXNIHDQSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodoindane-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9IO and its molecular weight is 272.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodoindane-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoindane-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Iodoindane-5-carbaldehyde

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

6-iodo-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C10H9IO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-6H,1-3H2

InChI Key

PKAQAXNIHDQSQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-iodoindane-5-carbonitrile (36.5 mg, 0.136 mmol) in dichloromethane (1.0 mL) under N2 at −78° C. was added a solution of 1N DIBALH in toluene (272 μL, 0.272 mmol) dropwise. The reaction was stirred at −78° C. for 15 min. Keeping the temperature at −78° C., another two portions of DIBALH (100 μL each) were added until the starting material disappeared by TLC. The reaction mixture was poured into 2N HCl (45 mL) and diluted with Et2O. The mixture was stirred for 0.5 h. The Et2O layer was separated. The aqueous layer was extracted with Et2O (2×). The organic extracts were combined, dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (Si, hexanes/EtOAc) to afford 6-iodoindane-5-carbaldehyde (27 mg, 73%). 1H NMR (500 MHz, CDCl3) δ 10.08 (s, 1H), 7.83 (s, 1H), 7.79 (s, 1H), 2.98 (t, J=7.5 Hz, 2H), 2.94 (t, J=7.5 Hz, 2H,), 2.19-2.13 (m, 2H).
Quantity
36.5 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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272 μL
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1 mL
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solvent
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100 μL
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reactant
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45 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 6-iodoindane-5-carbonitrile (36.5 mg, 0.136 mmol) in CH2Cl2 (1.0 mL) under N2 at −78° C. was added a solution of 1N diisobutyl aluminum hydride in toluene (272 μL, 0.272 mmol) dropwise. The reaction was stirred at −78° C. for 15 min. Keeping the temperature at −78° C., another two portions of diisobutyl aluminum hydride (100 μL each) were added until the starting material disappeared by TLC. The reaction mixture was poured into 2N HCl (45 mL) and diluted with Et2O. The mixture was stirred for 0.5 h. The Et2O layer was separated. The aqueous layer was extracted with Et2O (2×). The organic extracts were combined, dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (Si, hexanes/EtOAc) to afford 6-iodoindane-5-carbaldehyde. 1H NMR (500 MHz, CDCl3) δ 10.08 (s, 1H), 7.83 (s, 1H), 7.79 (s, 1H), 2.98 (t, J=7.5 Hz, 2H), 2.94 (t, J=7.5 Hz, 2H,), 2.19-2.13 (m, 2H).
Quantity
36.5 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
272 μL
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reactant
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1 mL
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solvent
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100 μL
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reactant
Reaction Step Two
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Quantity
45 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

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